

Application Notes and Protocols: 2,3-Dichlorophenylboronic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

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Introduction

2,3-Dichlorophenylboronic acid is a versatile building block in organic synthesis, valued for its utility in forming carbon-carbon bonds through cross-coupling reactions. Its chemical formula is $C_6H_5BCl_2O_2$ and it has a molecular weight of 190.82 g/mol. The presence of two chlorine atoms on the phenyl ring influences the electronic properties and reactivity of the molecule, making it a valuable reagent for introducing the 2,3-dichlorophenyl moiety into a wide range of organic compounds. This structural motif is of particular interest in medicinal chemistry, as it is found in a number of biologically active molecules, including potent enzyme inhibitors.

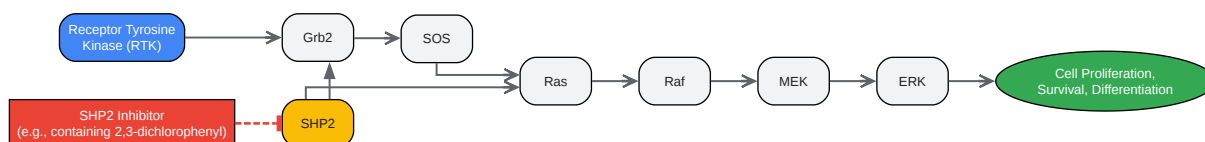
One of the most prominent applications of **2,3-dichlorophenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and commercial availability of a diverse array of boronic acids and their derivatives.

Applications in the Synthesis of Biologically Active Molecules

A significant application of **2,3-dichlorophenylboronic acid** is in the development of therapeutic agents. Notably, it serves as a key building block in the synthesis of allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical regulator of cell signaling pathways and is implicated in various cancers and developmental disorders. The 2,3-dichlorophenyl group has been identified as a crucial component for potent and selective inhibition of this enzyme.

Signaling Pathway of SHP2 Inhibition

The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and how its inhibition can block downstream signaling, which is crucial in cancer therapy.



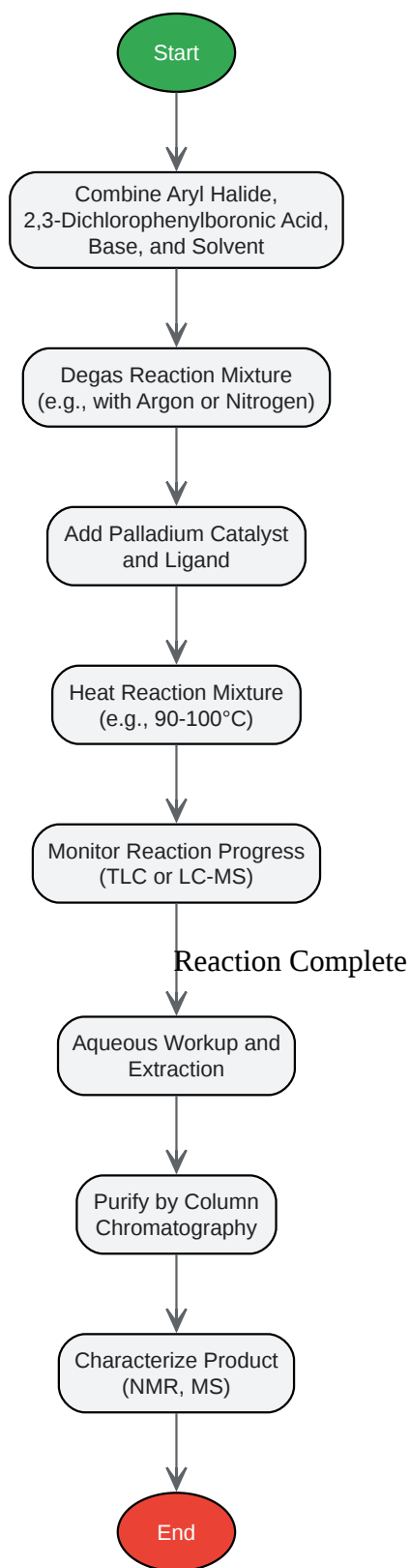
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Diagram 1: Simplified SHP2 signaling pathway and point of inhibition.

Key Reactions and Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 2,3-dichlorophenyl group using **2,3-dichlorophenylboronic acid**. Below is a detailed protocol for a representative Suzuki-Miyaura reaction, based on the synthesis of a precursor to a SHP2 inhibitor.[1]

General Workflow for Suzuki-Miyaura Coupling



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Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2,3-Dichlorophenylboronic Acid with an Aryl Bromide

This protocol describes the synthesis of 5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one, a key intermediate in the synthesis of a potent SHP2 inhibitor.[1]

Materials:

- 5-bromo-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one
- **2,3-Dichlorophenylboronic acid**
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Water
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

- To a round-bottom flask, add 5-bromo-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one (1.0 eq).
- Add **2,3-dichlorophenylboronic acid** (1.5 eq) and potassium phosphate (3.0 eq).

- Add 1,4-dioxane and water to the flask. The solvent ratio is typically between 4:1 and 10:1 (dioxane:water).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.1 eq), to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The yield of Suzuki-Miyaura coupling reactions can vary depending on the specific substrates, catalyst, ligand, base, and solvent system used. The following table provides illustrative examples of yields obtained in Suzuki coupling reactions with various aryl halides. While these examples do not specifically use **2,3-dichlorophenylboronic acid**, they are representative of the efficiency of this type of transformation.

Entry	Aryl Halide	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromonitrobenzene	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	Na ₂ CO ₃	Toluene /EtOH/ H ₂ O	80	12	95
2	4-Chlorotoluene	Phenylboronic acid	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄	Toluene	100	18	98
3	1-Bromo-4-nitrobenzene	Phenylboronic acid	Pd(dppf)Cl ₂ (3)	K ₂ CO ₃	DMF	90	6	92
4	2-Bromopyridine	Phenylboronic acid	Pd ₂ (dba) ₃ (1.5) / P(t-Bu) ₃ (6)	CsF	Dioxane	100	16	85

This table is a compilation of representative data from various sources and is for illustrative purposes.

Biological Activity Data

The 2,3-dichlorophenyl moiety has been shown to be critical for the high potency of certain SHP2 inhibitors. The following table summarizes the inhibitory activity of a compound synthesized using **2,3-dichlorophenylboronic acid**.

Compound	Target	IC ₅₀ (nM)	Cell Line	Antiproliferative Activity (GI ₅₀ , nM)
IACS-15414	SHP2	4.3	KYSE-520	8

Data for IACS-15414, a potent and orally bioavailable SHP2 inhibitor containing the 2,3-dichlorophenyl group.[5]

Conclusion

2,3-Dichlorophenylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with important biological activities. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for introducing the 2,3-dichlorophenyl group. The protocols and data presented here provide a foundation for researchers to utilize this important reagent in their synthetic endeavors, particularly in the field of medicinal chemistry and drug discovery.

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References

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